molecular formula C9H12ClNO B1266331 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride CAS No. 13935-78-9

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

Cat. No. B1266331
CAS RN: 13935-78-9
M. Wt: 185.65 g/mol
InChI Key: KNFDUVWKQCDJQM-UHFFFAOYSA-N
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Description

“2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride” is a compound with the molecular formula C9H11NO . It is a colorless crystalline solid and is commercially available in either enantiomeric form . It is used as a synthetic building block in pharmaceutical compounds, and as an asymmetric control element in chiral auxiliaries and asymmetric catalysts .


Synthesis Analysis

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . The synthesis process of these compounds is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of “2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride” can be represented by the SMILES string N[C@H]1C@HC2=CC=CC=C2C1 . The InChI representation is 1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 .


Physical And Chemical Properties Analysis

The compound “2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride” is a solid at room temperature . It has a molecular weight of 149.19 g/mol . The compound is relatively air- and moisture-stable .

Scientific Research Applications

Discoidin Domain Receptor 1 (DDR1) Inhibitors

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that is predominantly expressed in epithelial cells . One of the representative compounds bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . This compound potently inhibited collagen-induced DDR1 signaling and epithelial−mesenchymal transition .

Antipancreatic Cancer Efficacy

The same compound that inhibited DDR1 also exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . It dose-dependently suppressed colony formation of pancreatic cancer cells .

Antibacterial Properties

Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized and tested for their antibacterial properties . The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antifungal Properties

The same compounds that showed antibacterial properties were also tested for their antifungal properties . They were tested against two fungal agents (Aspergillus niger and Candida albicans) . Some of the compounds were found to have potent antifungal properties against A. niger and C. albicans .

Synthesis Methods

Different methods were used to synthesize the 2,3-dihydro-1H-inden-1-one derivatives, including grinding, stirring, and ultrasound irradiation . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .

Computational Studies

The B3LYP (Becke three-parameter Lee–Yang– Parr) exchange-correlation functional was used for all computational studies . This method is often used in computational chemistry for the optimization of molecular geometries and the calculation of vibrational frequencies .

Safety and Hazards

The compound is irritating to the skin, eyes, and respiratory system . It is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDUVWKQCDJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930444
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13935-78-9
Record name 1-Indanol, 2-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
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